Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate, can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can be compared with other similar benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Known for its antimicrobial and antifungal activities.
2-Substituted Benzimidazoles: Exhibiting a range of biological activities, including anticancer and antiviral properties.
N-Substituted Benzimidazoles: Used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
methyl 3-cyclohexylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHQJLKFGEDQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682031 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-37-9 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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